molecular formula C6H15O4PS2 B133069 Oxydemeton-methyl CAS No. 301-12-2

Oxydemeton-methyl

Cat. No.: B133069
CAS No.: 301-12-2
M. Wt: 246.3 g/mol
InChI Key: PMCVMORKVPSKHZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Oxydemeton-methyl is synthesized through a series of chemical reactions involving the esterification of phosphorothioic acid with S-2-(ethylsulfinyl)ethanol. The reaction typically involves the use of dimethyl sulfate as a methylating agent and a base such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The process involves continuous monitoring to ensure the purity and yield of the final product. The product is then purified through distillation and crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Oxydemeton-methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxydemeton-methyl is unique in its rapid action and effectiveness against a wide range of pests. Its ability to be absorbed systemically by plants allows it to protect new growth, making it highly effective in agricultural applications. Additionally, its relatively lower toxicity to mammals compared to other organophosphates makes it a preferred choice in certain settings .

Properties

IUPAC Name

1-dimethoxyphosphorylsulfanyl-2-ethylsulfinylethane
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InChI

InChI=1S/C6H15O4PS2/c1-4-13(8)6-5-12-11(7,9-2)10-3/h4-6H2,1-3H3
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InChI Key

PMCVMORKVPSKHZ-UHFFFAOYSA-N
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Canonical SMILES

CCS(=O)CCSP(=O)(OC)OC
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Molecular Formula

C6H15O4PS2
Record name OXYDEMETON METHYL
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DSSTOX Substance ID

DTXSID8025541
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Molecular Weight

246.3 g/mol
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Physical Description

Oxydemeton methyl is a clear amber liquid. (NTP, 1992), Colorless or yellow liquid; [HSDB] Clear amber liquid; [CAMEO]
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Boiling Point

223 °F at 0.01 mmHg (NTP, 1992), 106 °C @ 0.01 mm Hg
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Flash Point

less than 71 °F (NTP, 1992)
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Solubility

10 to 50 mg/mL at 61 °F (NTP, 1992), Soluble in common organic solvents except petroleum ether, Completely miscible with water.
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Density

1.289 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.289 g/cu cm @ 20 °C
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Vapor Pressure

3.8e-05 millibar at 68 °F (NTP, 1992), 0.0000285 [mmHg], 3.8 mPa (2.85X10-5 mm Hg) @ 20 °C
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/
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Color/Form

Colorless liquid, Yellow oil

CAS No.

301-12-2
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Melting Point

less than 14 °F (NTP, 1992), <-20 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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